molecular formula C2H2Cl2F2 B167932 1,1-Dichloro-1,2-difluoroethane CAS No. 1842-05-3

1,1-Dichloro-1,2-difluoroethane

Cat. No. B167932
CAS RN: 1842-05-3
M. Wt: 134.94 g/mol
InChI Key: OIQOUHIUUREZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dichloro-1,2-difluoroethane, also known as R-132c, is a hydrochlorofluorocarbon. It is a volatile derivative of ethane and appears as a colorless, odorless non-flammable liquid .


Synthesis Analysis

This compound can be synthesized from 1,2,2-trichloro-1,1-difluoroethane by reductive dechlorination in the presence of zero-valent zinc . This process has been investigated in various solvents, with the best results obtained in methanol, dimethyl formamide, and ethanol at 80 °C .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

As a hydrochlorofluorocarbon, this compound is a volatile derivative of ethane . It is an intermediate during the production of HFC-134a .


Physical And Chemical Properties Analysis

This compound has a molar mass of 134.93 g·mol −1. It is clear and colorless with an odorless smell. It has a melting point of −106.5 °C and a boiling point of 45.1 °C .

Scientific Research Applications

UV-Laser Induced Dehydrochlorination

  • The study of the decomposition of 1-chloro-1,1-difluoroethane by a radical chain reaction in a flow reactor revealed the formation of dehydrochlorination and chlorination products like vinylidene fluoride and 1,2-dichloro-1,1-difluoroethane (Dong, Schneider, & Wolfrum, 1989).

Infrared Multiple-Photon Decomposition

  • The infrared multiple-photon decomposition of 1,2-dichloro-1,2-difluoroethane showed that vibrationally excited parent molecules dissociate competitively via two channels to form HCl and HF (Ishikawa & Arai, 1983).

Liquid-Liquid Equilibria in Manufacturing

  • 1,1-Dichloro-1-fluoroethane, a key raw material in the production of poly(vinylidene fluoride), is manufactured by the fluorination of 1,1,1-trichloroethane with hydrogen fluoride. Liquid-liquid equilibria data for systems including 1,1-dichloro-1,2-difluoroethane are crucial for designing phase separators in this process (Kang & Lee, 1995).

Synthesis of 1-Chloro-2,2-difluoroethylene

  • An efficient method for producing 1-chloro-2,2-difluoroethylene was developed from 1,2,2-trichloro-1,1-difluoroethane, providing a potential solution for the recycling problem of this waste material in industrial processes (Wang, Yang, & Xiang, 2013).

Atmospheric Measurements and Implications

  • Automated gas chromatography-mass spectrometry measurements at Mace Head, Ireland, have shown increasing atmospheric concentrations of compounds like 1,1,1,2-tetrafluoroethane and 1,1-dichloro-1-fluoroethane, with 1-chloro-1,1-difluoroethane also being monitored. These measurements are crucial for understanding the environmental impact of these compounds (Simmonds et al., 1998).

Thermal Conductivity Analysis

  • The thermal conductivity of 1-chloro-1,1-difluoroethane (HCFC-142b) was measured across various temperatures and pressures, providing important data for its use in different industrial applications (Sousa et al., 1992).

Safety and Hazards

The main hazard of 1,1-Dichloro-1,2-difluoroethane is inhalation . It is considered a class II substance by the EPA . The use of Dichlorodifluoroethane is restricted by the US EPA through the Clean Air Act Amendments of 1990 which intend to phase out the use of substances that deplete the ozone layer .

Future Directions

The use of Dichlorodifluoroethane is restricted by the US EPA through the Clean Air Act Amendments of 1990 which intend to phase out the use of substances that deplete the ozone layer . It is cited as an ozone-depleting substance .

properties

IUPAC Name

1,1-dichloro-1,2-difluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2F2/c3-2(4,6)1-5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQOUHIUUREZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073278
Record name Ethane, 1,1-dichloro-1,2-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1842-05-3
Record name Ethane, 1,1-dichloro-1,2-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001842053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1,1-dichloro-1,2-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dichloro-1,2-difluoroethane
Reactant of Route 2
1,1-Dichloro-1,2-difluoroethane
Reactant of Route 3
Reactant of Route 3
1,1-Dichloro-1,2-difluoroethane
Reactant of Route 4
1,1-Dichloro-1,2-difluoroethane
Reactant of Route 5
Reactant of Route 5
1,1-Dichloro-1,2-difluoroethane
Reactant of Route 6
Reactant of Route 6
1,1-Dichloro-1,2-difluoroethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.